methyl N-[4-(benzyloxy)phenyl]-N-(methylsulfonyl)glycinate
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Overview
Description
Methyl N-[4-(benzyloxy)phenyl]-N-(methylsulfonyl)glycinate is a chemical compound with the molecular formula C17H19NO5S It is known for its unique structural features, which include a benzyloxy group attached to a phenyl ring, a methylsulfonyl group, and a glycinate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-[4-(benzyloxy)phenyl]-N-(methylsulfonyl)glycinate typically involves the following steps:
Formation of the Benzyloxyphenyl Intermediate: The initial step involves the preparation of 4-(benzyloxy)phenylamine through the reaction of 4-aminophenol with benzyl chloride in the presence of a base such as sodium hydroxide.
Sulfonylation: The next step is the introduction of the methylsulfonyl group. This is achieved by reacting the benzyloxyphenyl intermediate with methylsulfonyl chloride in the presence of a base like triethylamine.
Glycinate Formation: Finally, the sulfonylated intermediate is reacted with methyl chloroacetate in the presence of a base to form the desired product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl N-[4-(benzyloxy)phenyl]-N-(methylsulfonyl)glycinate can undergo various types of chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl N-[4-(benzyloxy)phenyl]-N-(methylsulfonyl)glycinate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It may be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl N-[4-(benzyloxy)phenyl]-N-(methylsulfonyl)glycinate involves its interaction with specific molecular targets. The benzyloxy group can interact with hydrophobic pockets in proteins, while the sulfonyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl N-(4-methoxyphenyl)-N-(methylsulfonyl)glycinate
- Methyl N-(4-hydroxyphenyl)-N-(methylsulfonyl)glycinate
Uniqueness
Methyl N-[4-(benzyloxy)phenyl]-N-(methylsulfonyl)glycinate is unique due to the presence of the benzyloxy group, which imparts distinct chemical and biological properties compared to its analogs. This structural feature can influence its reactivity, binding affinity, and overall efficacy in various applications.
Properties
IUPAC Name |
methyl 2-(N-methylsulfonyl-4-phenylmethoxyanilino)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO5S/c1-22-17(19)12-18(24(2,20)21)15-8-10-16(11-9-15)23-13-14-6-4-3-5-7-14/h3-11H,12-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNQMNNFRCZIJBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN(C1=CC=C(C=C1)OCC2=CC=CC=C2)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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